![molecular formula C16H19F2N3O B6641752 5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol
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Overview
Description
5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it an interesting candidate for further research.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol is not fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors, to exert its effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylases, which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol in lab experiments is its ability to selectively target specific cellular targets, making it a useful tool for studying the mechanisms underlying various diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in larger scale experiments.
Future Directions
There are several future directions for research on 5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use as a treatment for Alzheimer's disease and other neurodegenerative diseases. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of 5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol is a complex process that involves several steps. The first step involves the reaction of 2,5-difluorobenzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of sodium methoxide to form the corresponding chalcone. The chalcone is then reacted with 3-pyrrolidinemethanol in the presence of a Lewis acid catalyst to form the desired compound.
Scientific Research Applications
The scientific research application of 5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol is vast and varied. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
properties
IUPAC Name |
5-(2,5-difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O/c1-10-11(7-19-20(10)2)8-21-9-13(22)6-16(21)14-5-12(17)3-4-15(14)18/h3-5,7,13,16,22H,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDWGFLEDTJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CC(CC2C3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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